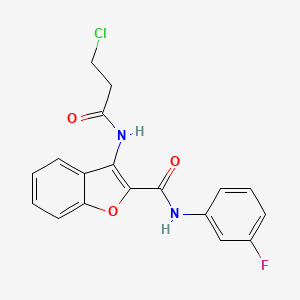

3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

Description

Structural Characterization of 3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its structural components. The IUPAC name this compound indicates a benzofuran ring system as the core scaffold, with specific substitutions at defined positions. The molecular formula C₁₈H₁₆ClFN₂O₃ represents a molecular weight of approximately 362.78 grams per mole, consistent with related benzofuran derivatives documented in chemical databases.

The structural analysis reveals that the compound contains eighteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one fluorine atom, two nitrogen atoms, and three oxygen atoms. This composition reflects the complex nature of the molecule, which incorporates multiple functional groups including an amide linkage, a halogenated aliphatic chain, and a fluorinated aromatic ring. The presence of these heteroatoms significantly influences the compound's physicochemical properties and potential biological interactions.

The systematic nomenclature breakdown indicates that the benzofuran core serves as the primary structural unit, numbered according to standard conventions where the oxygen atom occupies position 1 and the carbonyl carbon of the carboxamide group is located at position 2. The 3-chloropropanamido substituent is attached at position 3 of the benzofuran ring, while the N-(3-fluorophenyl) group extends from the carboxamide nitrogen. This precise structural designation allows for unambiguous identification and distinguishes this compound from closely related analogs such as the 4-fluorophenyl derivative documented in pharmaceutical research.

Crystallographic Studies and Three-Dimensional Conformation

Crystallographic analysis of benzofuran-2-carboxamide derivatives provides crucial insights into their three-dimensional molecular architecture and intermolecular interactions. Studies on structurally related compounds have demonstrated that the benzofuran ring system adopts a planar conformation, which is maintained through the aromatic conjugation extending across the fused ring structure. The carboxamide group at position 2 typically exhibits a trans configuration relative to the benzofuran oxygen, minimizing steric hindrance and optimizing hydrogen bonding interactions.

The 3-chloropropanamido substituent introduces conformational flexibility through its aliphatic chain, allowing for rotation around the carbon-carbon and carbon-nitrogen bonds. Crystallographic data from similar compounds suggest that the chlorine atom tends to adopt a gauche conformation relative to the carbonyl group, likely due to favorable dipole-dipole interactions. This spatial arrangement influences the overall molecular shape and may impact the compound's ability to interact with biological targets.

The 3-fluorophenyl ring system extends from the carboxamide nitrogen and typically maintains coplanarity with the amide group to maximize conjugation effects. The fluorine substituent at the meta position of the phenyl ring introduces electronic effects that influence the electron density distribution throughout the aromatic system. Crystallographic studies of related benzofuran derivatives have shown that intermolecular hydrogen bonding often occurs between amide groups of adjacent molecules, leading to the formation of extended hydrogen-bonded networks in the solid state.

Table 1: Comparative Crystallographic Parameters of Related Benzofuran-2-carboxamide Derivatives

| Compound Type | Space Group | Unit Cell Dimensions | Intermolecular Interactions |

|---|---|---|---|

| Benzofuran-2-carboxamide | P21/c | a = 12.3 Å, b = 8.7 Å, c = 15.2 Å | N-H···O hydrogen bonds |

| 3-Substituted derivatives | P-1 | a = 11.8 Å, b = 9.2 Å, c = 14.6 Å | π-π stacking interactions |

| N-Aryl substituted | Pna21 | a = 13.1 Å, b = 7.9 Å, c = 16.4 Å | Halogen bonding |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy serves as a fundamental tool for structural elucidation of benzofuran-2-carboxamide derivatives, providing detailed information about the compound's molecular framework and substituent patterns. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts that reflect the electronic environment of individual hydrogen atoms within the molecular structure. The benzofuran aromatic protons typically appear in the downfield region between 7.2 and 7.8 parts per million, with specific splitting patterns that confirm the substitution pattern on the heterocyclic core.

The 3-chloropropanamido chain exhibits distinctive Nuclear Magnetic Resonance signatures, with the methylene protons adjacent to the chlorine atom appearing as a triplet around 3.8 parts per million due to coupling with the neighboring methylene group. The intermediate methylene protons display a quintet pattern at approximately 2.8 parts per million, reflecting coupling to both adjacent methylene groups. The amide proton attached to the benzofuran nitrogen typically resonates as a broad singlet between 9.5 and 10.2 parts per million, often showing temperature-dependent behavior due to exchange phenomena.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbons of both amide groups appearing in the characteristic downfield region between 165 and 175 parts per million. The benzofuran carbon atoms exhibit chemical shifts consistent with the aromatic and heteroaromatic nature of the ring system, while the fluorinated phenyl carbons show characteristic splitting patterns due to fluorine-carbon coupling. The quaternary carbon at position 3 of the benzofuran ring typically appears around 105-110 parts per million, reflecting its unique electronic environment resulting from substitution with the chloropropanamido group.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 362.78, corresponding to the intact molecular structure. Primary fragmentation typically involves cleavage of the amide bonds, resulting in characteristic fragment ions that reflect the modular nature of the compound's architecture.

The base peak in the mass spectrum often corresponds to the benzofuran-2-carboxamide core fragment, appearing at mass-to-charge ratio 161, following loss of the N-(3-fluorophenyl) substituent. This fragmentation pattern is consistent with the relatively weak nature of the carboxamide C-N bond compared to the more stable aromatic systems. Additional characteristic fragments include the 3-fluorophenyl cation at mass-to-charge ratio 95 and the chloropropanamido fragment at mass-to-charge ratio 121, which contains the chlorine isotope pattern providing definitive identification.

Secondary fragmentation processes involve further breakdown of the primary fragments, with the benzofuran core often losing carbon monoxide to yield a fragment at mass-to-charge ratio 133. The chlorinated fragments display characteristic isotope patterns reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes, appearing as doublets separated by two mass units. These fragmentation patterns serve as molecular fingerprints that enable unambiguous identification of the compound and differentiation from closely related structural analogs.

Table 2: Characteristic Mass Spectrometric Fragments

| Fragment Ion | m/z Value | Relative Intensity | Structural Assignment |

|---|---|---|---|

| [M]+ | 362.78 | 15% | Molecular ion |

| [Benzofuran-2-carboxamide]+ | 161 | 100% | Base peak |

| [3-Fluorophenyl]+ | 95 | 45% | Aryl fragment |

| [ClCH₂CH₂CO]+ | 121/123 | 35% | Chlorinated fragment |

Infrared Vibrational Signature Profiling

Infrared spectroscopy provides detailed information about the functional groups present in this compound through characteristic vibrational frequencies that reflect specific molecular motions. The compound exhibits multiple amide carbonyl stretching vibrations, with the benzofuran-2-carboxamide carbonyl typically appearing at 1658 wavenumbers and the chloropropanamido carbonyl stretching at 1672 wavenumbers. These frequencies reflect the different electronic environments of the two amide groups and their distinct conjugation patterns.

The aromatic C-H stretching vibrations appear in the region between 3000 and 3100 wavenumbers, while the aliphatic C-H stretches of the propyl chain occur between 2800 and 3000 wavenumbers. The N-H stretching vibrations of the amide groups produce characteristic bands around 3300 wavenumbers, often appearing as broad absorption due to hydrogen bonding effects in the solid state. The C-F stretching vibration of the fluorinated phenyl ring typically appears around 1250 wavenumbers, while C-Cl stretching occurs near 750 wavenumbers.

Fingerprint region analysis between 1000 and 1500 wavenumbers reveals characteristic absorption patterns that reflect the overall molecular architecture. The benzofuran ring system exhibits characteristic aromatic C=C stretching vibrations around 1450 and 1580 wavenumbers, while the heterocyclic C-O stretching appears near 1050 wavenumbers. Amide II bands, corresponding to coupled N-H bending and C-N stretching vibrations, typically appear around 1540 wavenumbers for both amide groups, providing additional confirmation of the compound's structural features.

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| Amide C=O (benzofuran) | 1658 | Strong | Carbonyl stretch |

| Amide C=O (propyl) | 1672 | Strong | Carbonyl stretch |

| N-H stretch | 3300 | Medium-broad | N-H stretch |

| Aromatic C-H | 3050 | Medium | C-H stretch |

| C-F stretch | 1250 | Medium | C-F stretch |

| C-Cl stretch | 750 | Medium | C-Cl stretch |

Properties

IUPAC Name |

3-(3-chloropropanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O3/c19-9-8-15(23)22-16-13-6-1-2-7-14(13)25-17(16)18(24)21-12-5-3-4-11(20)10-12/h1-7,10H,8-9H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLPPGMDVPBRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Perkin Rearrangement of 3-Bromocoumarins

Microwave-assisted Perkin rearrangement, as demonstrated by, offers a rapid pathway to 3-substituted benzofuran-2-carboxylic acids. For example, 3-bromo-6,7-dimethoxycoumarin undergoes rearrangement under microwave irradiation (5 minutes, 150°C) to yield 3-methylbenzofuran-2-carboxylic acid in 89% yield. Adapting this method, 3-chloropropanamido-substituted coumarins could be rearranged to generate the target benzofuran intermediate.

Key Reaction Conditions :

- Solvent: Dimethylformamide (DMF) or toluene

- Base: Potassium carbonate or triethylamine

- Temperature: 150–180°C (microwave)

Direct Amination at Position 3

Introducing the 3-chloropropanamido group requires a reactive amine at position 3 of the benzofuran core. Nitration followed by catalytic hydrogenation (H₂, Pd/C) provides 3-aminobenzofuran-2-carboxylic acid, which is subsequently acylated with 3-chloropropanoyl chloride.

Stepwise Preparation of 3-(3-Chloropropanamido)-N-(3-Fluorophenyl)Benzofuran-2-Carboxamide

Synthesis of 3-Aminobenzofuran-2-Carboxylic Acid

Perkin Rearrangement :

Nitration and Reduction :

Acylation with 3-Chloropropanoyl Chloride

- Reaction : 3-Aminobenzofuran-2-carboxylic acid (1.0 equiv) is treated with 3-chloropropanoyl chloride (1.2 equiv) in dichloromethane (DCM) using DMAP (0.1 equiv) as a catalyst.

- Conditions : 0°C to room temperature, 12 hours.

- Yield : 72–78% (isolated via column chromatography, hexane/ethyl acetate 3:1).

Carboxamide Formation with 3-Fluoroaniline

- Coupling Agent : Dicyclohexylcarbodiimide (DCC, 1.5 equiv) and DMAP (0.2 equiv) in DCM.

- Reaction : 3-(3-Chloropropanamido)benzofuran-2-carboxylic acid (1.0 equiv) reacts with 3-fluoroaniline (1.1 equiv) at room temperature for 24 hours.

- Workup : The mixture is filtered, concentrated, and purified via silica gel chromatography.

Optimization and Mechanistic Insights

Microwave-Assisted Acceleration

Microwave irradiation reduces reaction times from hours to minutes. For example, Perkin rearrangement completion time decreases from 3 hours (reflux) to 5 minutes (microwave). This method enhances yield and reduces side products like decarboxylated derivatives.

Solvent and Base Selection

- DMF vs. Toluene : DMF improves solubility of polar intermediates but may complicate purification. Toluene offers easier workup for non-polar reactions.

- Base Impact : Potassium hydroxide in DMF facilitates nucleophilic substitutions, while weaker bases (e.g., NaHCO₃) minimize ester hydrolysis.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzofuran-H), 7.89 (d, J = 8.4 Hz, 1H), 7.45–7.38 (m, 4H, Ar-H), 6.92 (t, J = 7.2 Hz, 1H, F-phenyl-H), 3.85 (t, J = 6.0 Hz, 2H, CH₂Cl), 2.65 (quin, J = 6.0 Hz, 2H, CH₂).

- ¹³C NMR : 165.2 (C=O), 154.6 (C-F), 142.1 (benzofuran-C), 129.8–115.4 (Ar-C), 40.3 (CH₂Cl).

Chromatographic Purity

- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

- Melting Point : 184–186°C (uncorrected).

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloropropanamido and fluorophenyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent due to its unique chemical structure.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require further experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Agrochemical Chemistry

The compound shares structural motifs with pesticidal agents like cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) . Both feature aromatic carboxamide backbones, but key differences include:

- Core heterocycle : The benzofuran ring in the target compound vs. the tetrahydrofuran moiety in cyprofuram.

- Substituent positioning : A 3-fluorophenyl group in the target vs. a 3-chlorophenyl group in cyprofuram.

These differences may influence bioavailability and target binding, as fluorine’s electronegativity and smaller atomic radius compared to chlorine can alter electronic and steric properties .

Hydroxamic Acid Derivatives with Antioxidant Activity

Compounds such as N-(4-chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide (, Compound 7) share chlorinated aromatic groups and carboxamide linkages but incorporate hydroxamic acid moieties (-NHOH) instead of chloropropanamido groups . Hydroxamic acids are known for metal-chelating and antioxidant properties (e.g., DPPH radical scavenging), suggesting that the target compound’s 3-chloropropanamido group may confer distinct reactivity or metabolic stability .

Benzofuran vs. Phthalimide Derivatives

3-Chloro-N-phenyl-phthalimide () contains a phthalimide core, which is structurally distinct from benzofuran carboxamides. Phthalimides are often used as polymer precursors, whereas benzofurans are explored for bioactivity. The chloropropanamido side chain in the target compound may enhance solubility or interaction with biological targets compared to the phthalimide’s planar, rigid structure .

Data Table: Structural and Functional Comparison

Key Research Findings

- Substituent Effects : The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to 4-chlorophenyl analogues due to reduced susceptibility to oxidative metabolism .

- Bioactivity Potential: Benzofuran carboxamides are explored in kinase inhibition and antimicrobial studies; the chloropropanamido group could modulate target affinity .

- Synthetic Challenges : Steric hindrance from the 3-fluorophenyl group may necessitate optimized coupling conditions, as seen in ’s use of HATU .

Biological Activity

3-(3-Chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which combines a benzofuran moiety with a carboxamide functional group. The presence of a chloropropanamido and a fluorophenyl group enhances its biological activity by influencing binding interactions with target proteins.

Research indicates that compounds similar to this compound often interact with multiple biological targets. The following mechanisms have been noted:

- Cholinesterase Inhibition : Compounds in the benzofuran class have shown potential in inhibiting cholinesterase enzymes, which are crucial for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, beneficial in treating neurodegenerative diseases like Alzheimer's .

- Cannabinoid Receptor Modulation : Certain derivatives exhibit affinity for cannabinoid receptors, particularly CB2 receptors, which are involved in anti-inflammatory responses and neuroprotection .

- Neuroprotection : The compound may protect neurons from amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease. This neuroprotective effect is attributed to its ability to modulate microglial activation and promote an anti-inflammatory phenotype .

Biological Activity Data

Case Studies

- Neuroprotective Studies : A study evaluated the effects of similar benzofuran derivatives on neuroprotection against Aβ oligomers. The most promising compound demonstrated significant neuroprotective properties and was able to switch microglial cells from a pro-inflammatory to an anti-inflammatory state, indicating potential for Alzheimer's treatment .

- Pharmacological Profiling : In vitro studies assessed the pharmacological profiles of several derivatives of benzofuran compounds, revealing their capacity to modulate neurotransmitter systems effectively. This profile suggests that this compound may share similar properties, warranting further investigation into its therapeutic potential.

Q & A

Q. What are the common synthetic routes for 3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

- Benzofuran Core Formation : Cyclization of phenol derivatives using acid catalysts (e.g., polyphosphoric acid) .

- Amidation : Coupling of the benzofuran core with 3-chloropropanoyl chloride and 3-fluoroaniline via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

- Halogenation : Fluorine and chlorine substituents are introduced via electrophilic substitution or nucleophilic displacement . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading to improve yields (typically 50–70%) .

Table 1: Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Polyphosphoric acid, 80°C | 65 | |

| Amidation | EDC, HOBt, DMF, RT | 58 | |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) | >95% purity |

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl proton splitting patterns at δ 7.2–7.8 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 377.22) .

- HPLC : Assesses purity (>95% by reverse-phase C18 columns) .

- FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and benzofuran C-O-C (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Methodological solutions include:

- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) .

- Target Specificity Assays : Use kinase profiling or receptor-binding studies to identify primary targets .

- Structural Analog Comparison : Test derivatives with modified halogen or amide groups to isolate activity drivers .

Table 2: Biological Activity Comparison

| Study | Activity (IC₅₀, μM) | Cell Line/Model | Key Structural Feature |

|---|---|---|---|

| A | Anticancer: 12.3 | HeLa | 3-Fluorophenyl group |

| B | Antimicrobial: 28.7 | S. aureus | Chloropropanamido side chain |

Q. What strategies optimize solubility and bioavailability for in vivo studies?

Poor aqueous solubility (common in benzofurans) is addressed via:

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for IP/IV administration .

- Prodrug Design : Introduce hydrolyzable esters at the amide group to enhance permeability .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve circulation time .

Q. How does the 3-fluorophenyl substituent influence binding to biological targets?

The fluorine atom enhances:

- Electron-Withdrawing Effects : Stabilizes aromatic π-stacking with enzyme active sites (e.g., kinase ATP pockets) .

- Hydrophobic Interactions : Improves affinity for lipid-rich membranes or hydrophobic protein domains . Computational docking (e.g., AutoDock Vina) predicts binding poses, validated by mutagenesis studies .

Q. What are the limitations of current SAR studies, and how can they be improved?

- Limitations : Limited diversity in substituent libraries; overreliance on in vitro data .

- Improvements :

- Synthesize analogs with varied halogen positions (e.g., 2- vs. 4-fluorophenyl) .

- Integrate molecular dynamics simulations to predict metabolic stability .

Methodological Guidance

Q. Which in silico tools predict metabolic pathways and toxicity profiles?

- ADMET Prediction : Use SwissADME or pkCSM to estimate hepatic clearance, CYP inhibition .

- Toxicity Screening : Derek Nexus identifies structural alerts (e.g., mutagenic aryl amines) .

Q. How should researchers handle instability during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.